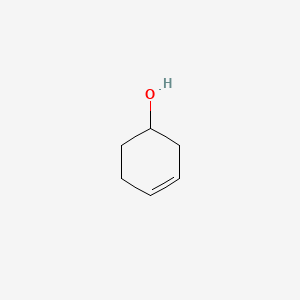
シス-ジクロロ(N,N,N',N'-テトラメチルエチレンジアミン)パラジウム(II)
概要
説明
Cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is a chemical compound with the linear formula [(CH3)2NCH2CH2N(CH3)2]PdCl2 . It is a catalyst suitable for various reactions including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, and Negishi coupling .
Molecular Structure Analysis
The molecular weight of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is 293.53 . The SMILES string representation is Cl[Pd]Cl.CN©CCN©C .Chemical Reactions Analysis
As a catalyst, cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is used in cross-coupling reactions, catalytic reduction reactions, preparation of silyl ethers via reaction of silicon-hydrogen bond with alcohols, and oxidative carbonylation reactions .Physical And Chemical Properties Analysis
Cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is a yellow powder . Its melting point is 245 °C (dec.) (lit.) .科学的研究の応用
クロスカップリング反応の触媒
この化合物は、クロスカップリング反応において触媒として使用されます . クロスカップリング反応とは、金属触媒の助けを借りて2つの断片を結合させる反応群です。
触媒的還元反応の触媒
また、触媒的還元反応においても触媒として役立ちます . これらの反応は、電子を得ることによって、分子、原子、またはイオンの酸化状態が低下することを伴います。
シリルエーテルの調製
この化合物は、シリコン-水素結合とアルコールとの反応によってシリルエーテルを調製するために使用されます . シリルエーテルは有機化学で使用される保護基であり、多くの場合、アルコールを保護するために使用されます。
酸化カルボニル化反応
それは酸化カルボニル化反応において役割を果たします . これらの反応は、有機基質へのCO(一酸化炭素)の直接組み込みを伴います。
アニオン性有機金属錯体の形成
この化合物は、アニオン性有機金属錯体の形成に積極的に関与しています . これらの錯体は、触媒、材料科学、医薬品化学などのさまざまな分野で使用されています。
金属イオンの配位子
これは、亜鉛や銅などの金属イオンの配位子として使用されます . 配位化学において、配位子は、配位錯体を形成するために中心金属原子に結合するイオンまたは分子です。
触媒的および化学量論的カスケードシーケンスにおける中間体
シス-ジクロロ(N,N,N',N'-テトラメチルエチレンジアミン)パラジウム(II)などのパラジウム(IV)錯体は、多成分カップリング反応や環化反応の触媒サイクルにおける中間体として提案されています . これらの反応は、有機合成における重要なツールです。
Safety and Hazards
Cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with eyes, skin, or clothing, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
作用機序
Target of Action
It is known that palladium complexes are often used as catalysts in various chemical reactions .
Mode of Action
cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is known to act as a catalyst in several types of reactions. These include cross-coupling reactions, catalytic reduction reactions, preparation of silyl ethers via reaction of silicon-hydrogen bond with alcohols, and oxidative carbonylation reactions .
Biochemical Pathways
Given its role as a catalyst in various chemical reactions, it can be inferred that it may influence a variety of biochemical pathways depending on the specific reactions it catalyzes .
Pharmacokinetics
As a catalyst, it’s likely that its bioavailability and pharmacokinetics would depend on the specific context of its use .
Result of Action
The molecular and cellular effects of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) would depend on the specific reactions it catalyzes. As a catalyst, it facilitates chemical reactions without being consumed, potentially leading to various outcomes depending on the reactants involved .
Action Environment
The action, efficacy, and stability of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) can be influenced by various environmental factors. These might include the presence of other reactants, temperature, pH, and other conditions specific to the reactions it catalyzes .
生化学分析
Biochemical Properties
cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) plays a pivotal role in biochemical reactions, particularly in catalysis. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical processes. For instance, this compound can act as a catalyst in cross-coupling reactions, where it interacts with enzymes and substrates to form new chemical bonds . The nature of these interactions often involves coordination bonds between the palladium center and the active sites of the enzymes or substrates, leading to enhanced reaction rates and selectivity.
Cellular Effects
The effects of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins . The palladium center plays a crucial role in these interactions, as it can form coordination bonds with various functional groups on the biomolecules.
Temporal Effects in Laboratory Settings
The stability and degradation of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) over time are important factors in laboratory settings. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or reactive chemicals . Long-term studies have shown that its effects on cellular function can persist for extended periods, with some changes in cellular metabolism and gene expression being observed even after the compound has degraded.
Dosage Effects in Animal Models
The effects of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as enhanced catalytic activity and improved metabolic function. At high doses, it can cause toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration levels.
Metabolic Pathways
cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, such as those involved in the tricarboxylic acid cycle and oxidative phosphorylation . These interactions can lead to changes in energy production and overall cellular metabolism.
Transport and Distribution
The transport and distribution of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through endocytosis or passive diffusion, and it can accumulate in specific cellular compartments . Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy production . The precise localization can affect its biochemical properties and cellular effects, making it an important factor in its overall mechanism of action.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) involves the reaction of palladium(II) chloride with N,N,N',N'-tetramethylethylenediamine in the presence of hydrochloric acid and water. The resulting product is then treated with hydrochloric acid and sodium chloride to yield the final compound.", "Starting Materials": [ "Palladium(II) chloride", "N,N,N',N'-tetramethylethylenediamine", "Hydrochloric acid", "Water", "Sodium chloride" ], "Reaction": [ "Step 1: Dissolve 0.5 g of palladium(II) chloride in 10 mL of water.", "Step 2: Add 1.0 g of N,N,N',N'-tetramethylethylenediamine to the palladium(II) chloride solution.", "Step 3: Add 2 mL of hydrochloric acid to the reaction mixture and stir for 1 hour at room temperature.", "Step 4: Filter the resulting solid and wash with water.", "Step 5: Dissolve the solid in 10 mL of hydrochloric acid.", "Step 6: Add 1.0 g of sodium chloride to the hydrochloric acid solution and stir for 1 hour at room temperature.", "Step 7: Filter the resulting solid and wash with water.", "Step 8: Dry the final product under vacuum." ] } | |
CAS番号 |
14267-08-4 |
分子式 |
C6H16Cl2N2Pd |
分子量 |
293.53 g/mol |
IUPAC名 |
dichloropalladium;N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C6H16N2.2ClH.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 |
InChIキー |
FJOUSQLMIDWVAY-UHFFFAOYSA-L |
SMILES |
CN(C)CCN(C)C.[Cl-].[Cl-].[Pd+2] |
正規SMILES |
CN(C)CCN(C)C.Cl[Pd]Cl |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



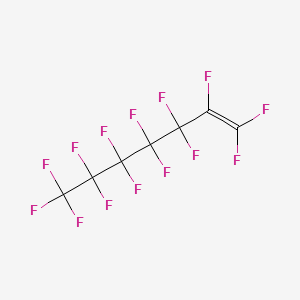
![2-Methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B1583416.png)
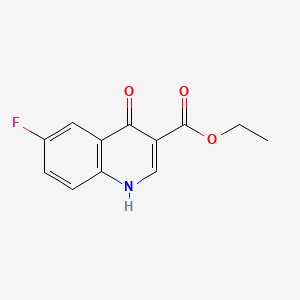
![6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1583418.png)
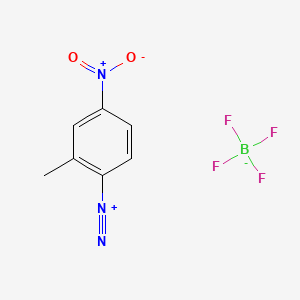
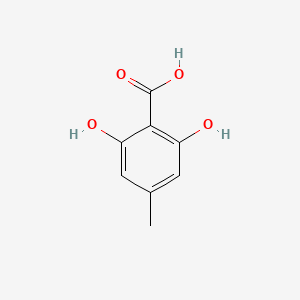

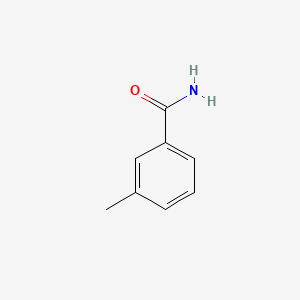


![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B1583431.png)

